molecular formula C23H22N2O4 B2963028 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyloxy)acetamide CAS No. 1005294-15-4

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2963028
CAS No.: 1005294-15-4
M. Wt: 390.439
InChI Key: XCTFZQKBPGHGAY-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Innovative Synthesis Approaches : A one-pot synthesis of related quinoline and furan derivatives showcases advanced synthetic methods yielding compounds with potential biological activities (Yuefei Bai et al., 2011). This demonstrates the compound's relevance in exploring synthetic chemistry and developing new pharmaceuticals.
  • Crystallography and Computational Studies : Detailed crystallographic analysis and density functional theory (DFT) calculations of related compounds provide insights into their molecular structures, offering a basis for understanding the interaction mechanisms of these molecules with biological targets (S. Subhadramma et al., 2015).

Biological Applications

  • Antituberculosis Activity : Certain derivatives have been evaluated for their antituberculosis activities, showing the potential of furan-quinoline compounds in treating infectious diseases (Yuefei Bai et al., 2011).
  • Antitumor and Cytostatic Activities : Research into methoxy-indolo[2,1-a]isoquinolines, structurally related to the specified compound, revealed their potential as cytostatic agents against tumor cells, highlighting the compound's relevance in cancer research (R. Ambros et al., 1988).

Material Science Applications

  • Host–Guest Complexes : Studies on the structural aspects of salt and inclusion compounds of related amides demonstrate their potential in creating new materials with enhanced fluorescence properties, applicable in sensors and molecular recognition (A. Karmakar et al., 2007).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-5-2-7-19(13-16)29-15-22(26)24-18-10-9-17-6-3-11-25(20(17)14-18)23(27)21-8-4-12-28-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTFZQKBPGHGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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